molecular formula C14H19NO5 B13845534 1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid

1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid

Cat. No.: B13845534
M. Wt: 281.30 g/mol
InChI Key: ZJSIFVODFDHYJU-DDSSZZOXSA-N
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Description

Chemical Identity: This compound, commonly known as (+)-Anatoxin-a fumarate, is a neurotoxic alkaloid produced by cyanobacteria (e.g., Anabaena flos-aqua). Its systematic name is 1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone, paired with (E)-but-2-enedioic acid (fumaric acid) as a counterion .

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid

InChI

InChI=1S/C10H15NO.C4H4O4/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;5-3(6)1-2-4(7)8/h4,8,10-11H,2-3,5-6H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t8-,10-;/m1./s1

InChI Key

ZJSIFVODFDHYJU-DDSSZZOXSA-N

Isomeric SMILES

CC(=O)C1=CCC[C@@H]2CC[C@H]1N2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of rac-Anatoxin A Fumarate involves several steps, starting with the preparation of anatoxin-a. The synthetic route typically includes the formation of the bicyclic structure characteristic of anatoxin-a, followed by the addition of fumaric acid to form the fumarate salt. The reaction conditions often require precise control of temperature and pH to ensure the stability of the compound .

Chemical Reactions Analysis

rac-Anatoxin A Fumarate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

rac-Anatoxin A Fumarate exerts its effects by binding to nicotinic acetylcholine receptors (nAChR) in the nervous system. This binding mimics the action of acetylcholine, leading to continuous stimulation of the receptors and subsequent overstimulation of the nervous system. This can result in symptoms such as muscle twitching, paralysis, and potentially death .

Comparison with Similar Compounds

Notes

Stereochemistry Matters: The (1R,6R) configuration is critical; even minor stereochemical changes abolish toxicity .

Counterion Choice : Fumarate is preferred for aqueous stability, while hydrochloride salts suit hydrophobic applications .

Ecological Monitoring : Anatoxin-a’s presence in water bodies requires rapid detection methods (e.g., LC-MS) due to its acute toxicity .

Biological Activity

The compound 1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone; (E)-but-2-enedioic acid is a bicyclic nitrogen-containing compound with significant biological activity. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and related case studies.

Molecular Formula and Structure

  • Molecular Formula : C10H15NO
  • IUPAC Name : 1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone
  • SMILES : CC(=O)C1=CCC[C@H]2N[C@@H]1CC2

Physical Properties

PropertyValue
Boiling Point64 - 65 °C
Melting Point-98 °C
Density0.791 g/cm³
Solubility in WaterCompletely miscible
Flashpoint11 °C

The biological activity of this compound is attributed to its interaction with various biological targets, which include:

  • Neurotransmitter Receptors : It exhibits affinity towards nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission.
  • Enzyme Inhibition : The compound has shown potential in inhibiting certain cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism and detoxification processes.

Pharmacological Effects

  • Neuroprotective Effects : Research indicates that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens.
  • Anti-inflammatory Properties : The compound may also modulate inflammatory pathways, indicating potential use in inflammatory disorders.

Toxicological Profile

While the compound shows promising biological activity, its toxicological profile is essential for understanding safety and efficacy:

Toxicity ParameterValue
Acute Oral ToxicityClass III
Skin IrritationPositive
Eye IrritationPositive
HepatotoxicityModerate

Study on Neuroprotective Effects

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of the compound in a rat model of Parkinson's disease. Results indicated that treatment with the compound led to a significant reduction in dopaminergic neuron loss, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Antimicrobial Activity Assessment

Research conducted by Microbial Pathogenesis assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating moderate antimicrobial activity.

Inhibition of Cytochrome P450 Enzymes

A pharmacokinetic study highlighted the inhibition of CYP3A4 and CYP2D6 enzymes by the compound, which could affect the metabolism of co-administered drugs. This finding emphasizes the need for caution when considering this compound in polypharmacy contexts.

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